molecular formula C9H15N3O B15273517 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine

Cat. No.: B15273517
M. Wt: 181.23 g/mol
InChI Key: UROOQQFWCQYSFT-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a heterocyclic compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with an oxane derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-methylimidazole: Another imidazole derivative with a methyl group at a different position.

    4-oxanamine: A compound with a similar oxane ring but lacking the imidazole moiety.

Uniqueness

2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is unique due to the combination of the imidazole and oxane rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)oxan-4-amine

InChI

InChI=1S/C9H15N3O/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9/h5-7,9H,2-4,10H2,1H3

InChI Key

UROOQQFWCQYSFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CC(CCO2)N

Origin of Product

United States

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